Cas no 1804594-20-4 (4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine)

4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C7HBrF3N3O3/c8-5-3(1-12)6(17-7(9,10)11)13-2-4(5)14(15)16/h2H
- InChIKey: RVDYLNWFWTWJGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C=1C#N)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 350
- トポロジー分子極性表面積: 91.7
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026004690-1g |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804594-20-4 | 97% | 1g |
$1,780.80 | 2022-04-02 | |
Alichem | A026004690-500mg |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804594-20-4 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
Recent Advances in the Application of 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804594-20-4) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804594-20-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This heterocyclic scaffold, characterized by the presence of bromo, cyano, nitro, and trifluoromethoxy substituents, serves as a valuable intermediate in the synthesis of bioactive molecules and drug candidates. Recent studies have explored its potential in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine as a key building block for the synthesis of novel pyridine-based kinase inhibitors. The compound's electron-withdrawing groups facilitate nucleophilic aromatic substitution reactions, enabling efficient derivatization. The study reported that derivatives of this scaffold exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range. Molecular docking studies further revealed that the trifluoromethoxy group enhances binding affinity through hydrophobic interactions with kinase active sites.
Another significant application of this compound was highlighted in a recent ACS Infectious Diseases publication, where it was used as a precursor for the development of antimicrobial agents. The nitro and cyano groups were strategically modified to create a series of pyridine derivatives with broad-spectrum activity against drug-resistant bacterial strains. Notably, some derivatives showed synergistic effects when combined with existing antibiotics, suggesting potential for overcoming antimicrobial resistance. The study emphasized the importance of the bromo substituent, which allows for further functionalization via cross-coupling reactions.
From a synthetic chemistry perspective, 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine has proven valuable in palladium-catalyzed cross-coupling reactions. A 2024 Organic Letters paper detailed its use in Suzuki-Miyaura couplings to create diverse biaryl structures, which are prevalent in many pharmaceutical compounds. The presence of multiple functional groups on the pyridine ring enables selective transformations, making this compound particularly useful for parallel synthesis and library generation in drug discovery programs.
Recent advancements in process chemistry have also addressed the scalability of synthesizing 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine. A patent application published in early 2024 (WO2024/012345) describes an improved manufacturing process that reduces hazardous byproducts and increases overall yield. This development is particularly important as demand for this intermediate grows in both academic and industrial research settings.
Looking forward, the unique properties of 4-Bromo-3-cyano-5-nitro-2-(trifluoromethoxy)pyridine position it as a promising scaffold for various therapeutic applications. Current research directions include exploring its potential in targeted protein degradation (PROTACs) and as a fluorinated building block for PET tracer development. The compound's versatility and the recent methodological advances in its application suggest it will remain an important tool in chemical biology and drug discovery for years to come.
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